molecular formula C18H22N2O2 B2414109 N-(1'-methylspiro[chromane-2,4'-piperidin]-4-yl)but-2-ynamide CAS No. 2097914-20-8

N-(1'-methylspiro[chromane-2,4'-piperidin]-4-yl)but-2-ynamide

Cat. No.: B2414109
CAS No.: 2097914-20-8
M. Wt: 298.386
InChI Key: GDWGEZVRSFLCHV-UHFFFAOYSA-N
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Description

N-(1’-methylspiro[chromane-2,4’-piperidin]-4-yl)but-2-ynamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the spiro[chromane-2,4’-piperidine] family, known for its unique structural features and potential therapeutic applications. The presence of both chromane and piperidine moieties in its structure contributes to its diverse biological activities.

Mechanism of Action

Target of Action

Compounds with similar spiro[chromane-2,4’-piperidine]-4(3h)-one backbone have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor . Therefore, it’s plausible that this compound may interact with a variety of targets involved in these biological processes.

Mode of Action

The spiro[chromane-2,4’-piperidine]-4(3h)-one scaffold, to which this compound belongs, is known to be involved in a wide variety of pharmaceuticals and biochemicals . The compound likely interacts with its targets, leading to changes in cellular processes that result in its therapeutic effects.

Biochemical Pathways

Given the broad range of pharmacological activities associated with similar compounds , it’s likely that this compound affects multiple pathways, leading to downstream effects that contribute to its therapeutic potential.

Result of Action

Compounds with similar structures have shown a range of pharmacological activities, including antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor effects . Therefore, it’s plausible that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1’-methylspiro[chromane-2,4’-piperidin]-4-yl)but-2-ynamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Spiro[chromane-2,4’-piperidine] Core: This step involves the condensation and cyclization reactions to form the spiro core. The reaction conditions often include the use of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF).

    Introduction of the But-2-ynamide Group: The final step involves the coupling of the spiro core with but-2-ynamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1’-methylspiro[chromane-2,4’-piperidin]-4-yl)but-2-ynamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate (K2CO3).

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1’-methylspiro[chromane-2,4’-piperidin]-4-yl)but-2-ynamide stands out due to its unique combination of the spiro[chromane-2,4’-piperidine] core and the but-2-ynamide group. This structural uniqueness contributes to its diverse range of biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-3-6-17(21)19-15-13-18(9-11-20(2)12-10-18)22-16-8-5-4-7-14(15)16/h4-5,7-8,15H,9-13H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWGEZVRSFLCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CC2(CCN(CC2)C)OC3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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